

Ocadusertib's Impact on TNF-Mediated Inflammation: A Technical Guide

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Executive Summary

Ocadusertib (formerly LY3871801/R552) is a potent and selective, orally bioavailable, allosteric inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). RIPK1 is a critical signaling node in the tumor necrosis factor (TNF) receptor pathway, playing a key role in regulating inflammation and programmed cell death, including apoptosis and necroptosis. Dysregulation of the TNF/RIPK1 signaling axis is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. This technical guide provides an in-depth overview of the mechanism of action of **ocadusertib**, its impact on TNF-mediated signaling, and a summary of its preclinical efficacy. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction to TNF-Mediated Inflammation and the Role of RIPK1

Tumor necrosis factor (TNF) is a pleiotropic cytokine that orchestrates a wide range of inflammatory responses.[1] Upon binding to its receptor, TNFR1, a signaling cascade is initiated that can lead to divergent cellular outcomes: cell survival and inflammation, or programmed cell death.[2] RIPK1 is a key upstream kinase that acts as a molecular switch in this pathway.[3]



In the pro-survival and pro-inflammatory pathway, RIPK1 acts as a scaffold, leading to the activation of downstream signaling cascades, including the nuclear factor-kappa B (NF-kB) and mitogen-activated protein kinase (MAPK) pathways.[2] This results in the transcription of genes encoding pro-inflammatory cytokines and cell survival proteins.

Under conditions where components of the pro-survival pathway are inhibited, RIPK1's kinase activity can trigger programmed cell death. In the absence of caspase-8 activity, RIPK1 can phosphorylate and activate RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like (MLKL), leading to a form of programmed necrosis called necroptosis.[4] Necroptosis is a highly inflammatory mode of cell death, characterized by the release of damage-associated molecular patterns (DAMPs) that further amplify the inflammatory response.

Mechanism of Action of Ocadusertib

Ocadusertib is a potent and selective allosteric inhibitor of the kinase function of RIPK1.[3][5] By binding to an allosteric pocket, it prevents the conformational changes required for RIPK1's catalytic activity.[5] This selective inhibition of the kinase domain is crucial, as it is the kinase activity that is primarily responsible for initiating the necroptotic cell death pathway. The scaffolding function of RIPK1, which is important for the activation of pro-survival NF-κB signaling, is thought to be less affected by **ocadusertib**. This targeted approach aims to mitigate the inflammatory consequences of necroptosis without completely abolishing the prosurvival signals mediated by TNF.

Quantitative Data on Ocadusertib's Potency

The following tables summarize the in vitro potency of **ocadusertib** from preclinical studies.

Table 1: In Vitro Enzymatic and Cell-Based Potency of Ocadusertib



| Assay Type | Target/Cell Line | Endpoint | IC50 (nM) | Reference |
|------------------------------------|--|---|-----------|-----------|
| Enzymatic Assay | Recombinant RIPK1 Kinase Domain | Inhibition of RIPK1 Enzymatic Activity | 12 - 38 | [5] |
| Cell-Based Necroptosis Assay | Multiple immortalized and primary cell lines | Inhibition of Necroptotic Responses | 0.4 - 3 | [5] |
| Human Whole Blood Assay | Human Whole Blood | Inhibition of TNF/zVAD- induced Cell Death | 7 - 9 | [5] |

Preclinical Efficacy in Models of TNF-Mediated Inflammation

Ocadusertib has demonstrated efficacy in several preclinical mouse models of TNF-mediated inflammation.

Table 2: Summary of Ocadusertib's Efficacy in Preclinical Mouse Models

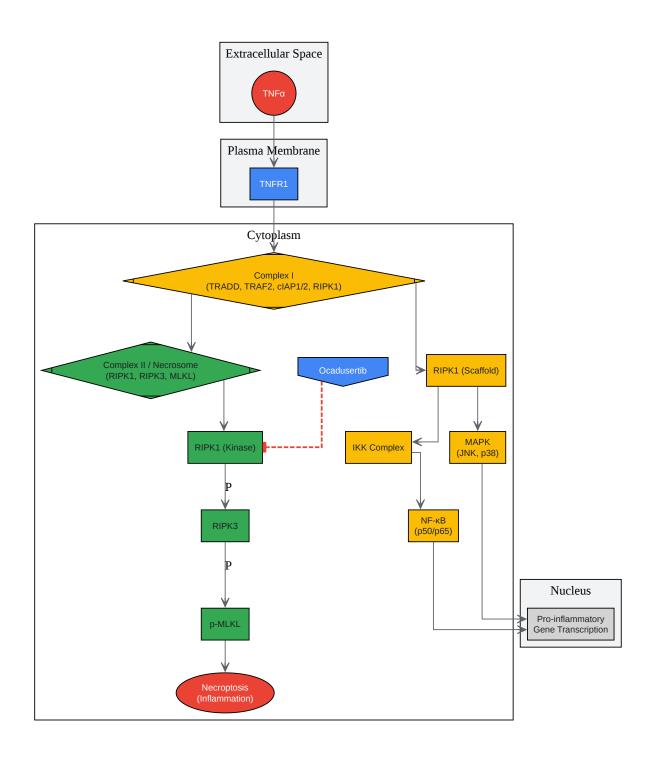


| Model | Key Features | Effect of Ocadusertib | Reference |
|--|---------------------------------------|---|-----------|
| TNF Challenge | Systemic inflammation induced by TNF | Prevented RIPK1- dependent hypothermia | [5] |
| Acute Skin Inflammation | Necroptosis-induced skin inflammation | Inhibited skin inflammation | [5] |
| Chronic Proliferative Dermatitis (Sharpincpdm) | Chronic skin inflammation | Robust reduction in dermatitis severity | [5] |
| RIPK1-Mediated Murine Model | Joint and skin inflammation | Prevention of joint and skin inflammation and tissue damage | [3] |

Signaling Pathways

The following diagrams illustrate the TNF signaling pathway and the proposed mechanism of action of **ocadusertib**.





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Caption: TNF Signaling and Ocadusertib's Point of Intervention.

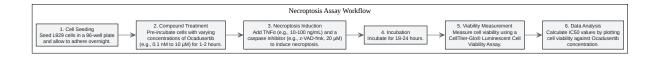


Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of **ocadusertib**'s impact on TNF-mediated inflammation.

In Vitro TNF-Induced Necroptosis Assay

This protocol describes a common method to induce and quantify necroptosis in a cell line sensitive to this form of cell death, such as the mouse fibrosarcoma L929 cell line.



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Caption: Workflow for an in vitro TNF-induced necroptosis assay.

Materials:

- L929 cells (or other suitable cell line)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Ocadusertib
- Recombinant murine TNFα
- z-VAD-fmk (pan-caspase inhibitor)
- 96-well cell culture plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer



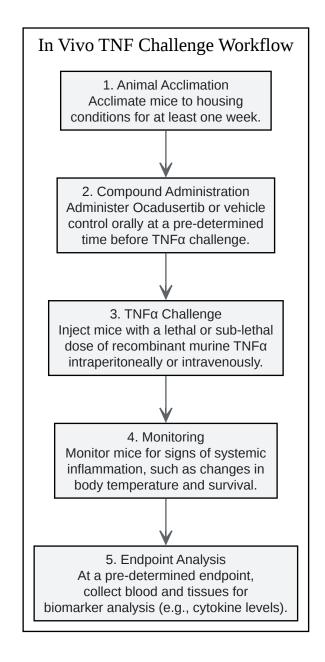
Procedure:

- Cell Seeding: Seed L929 cells into a 96-well plate at a density of 1-2 x 104 cells per well and incubate overnight to allow for cell attachment.
- Compound Preparation: Prepare a serial dilution of ocadusertib in complete cell culture medium.
- Compound Treatment: Remove the medium from the cells and add the ocadusertib dilutions. Incubate for 1-2 hours at 37°C.
- Necroptosis Induction: Add TNFα (final concentration, e.g., 20 ng/mL) and z-VAD-fmk (final concentration, e.g., 20 μM) to the wells. Include control wells with no treatment, TNFα/z-VAD-fmk alone, and ocadusertib alone.
- Incubation: Incubate the plate for 18-24 hours at 37°C.
- Viability Measurement: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
- Data Acquisition: Measure luminescence using a plate-reading luminometer.
- Data Analysis: Normalize the data to the untreated control (100% viability) and the TNFα/z-VAD-fmk treated control (0% protection). Plot the percentage of protection against the log of the ocadusertib concentration and fit a four-parameter logistic curve to determine the IC50 value.

In Vivo Mouse Model of TNF-Induced Systemic Inflammation

This protocol outlines a general procedure for evaluating the in vivo efficacy of **ocadusertib** in a mouse model of TNF-induced systemic inflammation.





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